molecular formula C23H17Br2FN2 B10917152 3,5-bis(4-bromophenyl)-1-(3-fluorobenzyl)-4-methyl-1H-pyrazole

3,5-bis(4-bromophenyl)-1-(3-fluorobenzyl)-4-methyl-1H-pyrazole

Cat. No.: B10917152
M. Wt: 500.2 g/mol
InChI Key: WSDKEHBJCUNWPM-UHFFFAOYSA-N
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Description

3,5-bis(4-bromophenyl)-1-(3-fluorobenzyl)-4-methyl-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by the presence of two bromophenyl groups, a fluorobenzyl group, and a methyl group attached to a pyrazole ring. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-bromophenyl)-1-(3-fluorobenzyl)-4-methyl-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the bromophenyl groups: This step involves the bromination of the phenyl rings using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Attachment of the fluorobenzyl group: This can be done through a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the pyrazole ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-bromophenyl)-1-(3-fluorobenzyl)-4-methyl-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atoms on the phenyl rings can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3,5-bis(4-bromophenyl)-1-(3-fluorobenzyl)-4-methyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 3,5-bis(4-bromophenyl)-1-(3-fluorobenzyl)-4-methyl-1H-pyrazole depends on its specific biological activity. For example, if it exhibits anticancer properties, it may act by inhibiting specific enzymes or signaling pathways involved in cell proliferation. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-bis(4-chlorophenyl)-1-(3-fluorobenzyl)-4-methyl-1H-pyrazole
  • 3,5-bis(4-bromophenyl)-1-(3-chlorobenzyl)-4-methyl-1H-pyrazole
  • 3,5-bis(4-bromophenyl)-1-(3-fluorobenzyl)-4-ethyl-1H-pyrazole

Uniqueness

3,5-bis(4-bromophenyl)-1-(3-fluorobenzyl)-4-methyl-1H-pyrazole is unique due to the specific combination of bromophenyl, fluorobenzyl, and methyl groups attached to the pyrazole ring. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C23H17Br2FN2

Molecular Weight

500.2 g/mol

IUPAC Name

3,5-bis(4-bromophenyl)-1-[(3-fluorophenyl)methyl]-4-methylpyrazole

InChI

InChI=1S/C23H17Br2FN2/c1-15-22(17-5-9-19(24)10-6-17)27-28(14-16-3-2-4-21(26)13-16)23(15)18-7-11-20(25)12-8-18/h2-13H,14H2,1H3

InChI Key

WSDKEHBJCUNWPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)Br)CC3=CC(=CC=C3)F)C4=CC=C(C=C4)Br

Origin of Product

United States

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